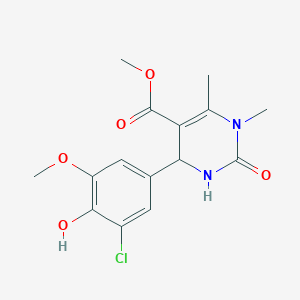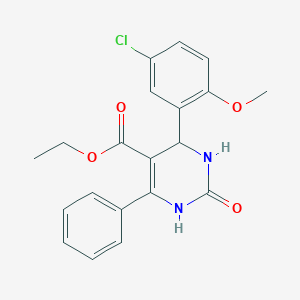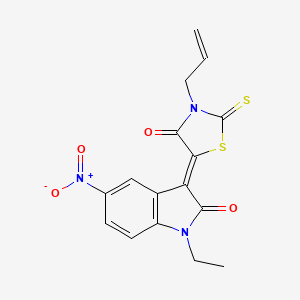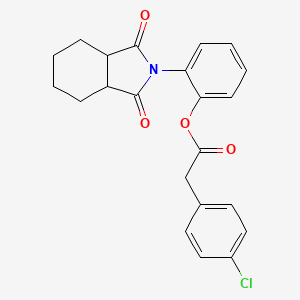
methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C15H17ClN2O5 and its molecular weight is 340.76 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.0825993 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, a complex organic compound, has diverse applications in chemical synthesis and structural analysis, contributing significantly to the field of medicinal chemistry and material science.
Ring Expansion and Rearrangement
Bullock et al. (1972) reported the preparation and rearrangement of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate to give derivatives that undergo acid-catalysed ring contraction, highlighting its potential in synthetic organic chemistry Bullock, E., Carter, R., Gregory, B., & Shields, D. C. (1972). Journal of The Chemical Society, Chemical Communications, (97-98).
Antimicrobial Evaluation
Shastri and Post (2019) synthesized a series of tetrahydro-2-(hydroxyimino)-pyrimidine-5-carboxylic acids, demonstrating their significant to moderate antibacterial activity and promising antifungal activity. This research illustrates the compound's utility in developing new antimicrobial agents Shastri, R., & Post. (2019). Chemical Science Transactions.
Liquid Crystal Properties
Mikhaleva (2003) synthesized aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including derivatives similar to the subject compound, to examine their liquid crystal properties. This study opens avenues for using such compounds in the development of liquid crystal displays and materials Mikhaleva, M. A. (2003). Chemistry of Heterocyclic Compounds, 39(1032-1036).
Pharmacologically Relevant Syntheses
Watermeyer, Chibale, and Caira (2009) explored the regioselective synthesis of pharmacologically relevant compounds containing dihydropyrimidone and chloroquinoline moieties, showcasing the utility of such structures in designing new therapeutic agents Watermeyer, N. D., Chibale, K., & Caira, M. (2009). Journal of Chemical Crystallography, 39(753-760).
Properties
IUPAC Name |
methyl 6-(3-chloro-4-hydroxy-5-methoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O5/c1-7-11(14(20)23-4)12(17-15(21)18(7)2)8-5-9(16)13(19)10(6-8)22-3/h5-6,12,19H,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLPQFVOTXJVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=C(C(=C2)Cl)O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetate](/img/structure/B4060002.png)
![7-{(3-ethoxy-4-hydroxyphenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4060010.png)
![4-[3-(allyloxy)benzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4060018.png)

methyl]-8-quinolinol](/img/structure/B4060032.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)acetamide](/img/structure/B4060044.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B4060051.png)
![1-[(1-acetyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4060056.png)
![3,3'-[(2-nitrophenyl)methylene]bis-1H-indole](/img/structure/B4060069.png)

![methyl N-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-D-alaninate](/img/structure/B4060079.png)
![N-[2-(butyrylamino)phenyl]-1-adamantanecarboxamide](/img/structure/B4060083.png)
